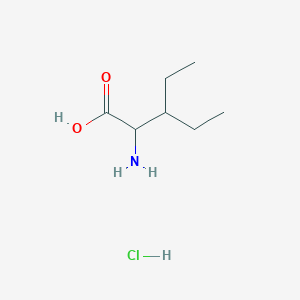

2-Amino-3-ethylpentanoic acid hydrochloride

描述

Positional Isomerism in Ethyl-Substituted Branched-Chain Amino Acids

2-Amino-3-ethylpentanoic acid hydrochloride belongs to the class of branched-chain amino acids characterized by an ethyl group (-CH₂CH₃) at the β-carbon position. Its molecular formula is C₇H₁₅NO₂ for the free base and C₇H₁₆ClNO₂ for the hydrochloride salt. Positional isomerism arises from variations in the ethyl group’s placement along the pentanoic acid backbone. For instance:

- 3-ethyl substitution : The ethyl group occupies the third carbon, creating a chiral center at C2 (α-carbon).

- Alternative isomers : Compounds like 2-amino-4-ethylpentanedioic acid (CID 3421228) demonstrate how ethyl positioning alters physicochemical properties, such as solubility and hydrogen-bonding capacity.

The IUPAC name 2-amino-3-ethylpentanoic acid reflects this specific substitution pattern, distinguishing it from linear analogs like norvaline.

Crystal Packing Analysis via X-ray Diffractometry

Single-crystal X-ray diffraction (SCXRD) studies of related hydrochlorides, such as moxifloxacin hydrochloride, reveal orthorhombic systems with space groups P2₁2₁2₁ or Pbca. While direct data for this compound is limited, its crystal lattice likely features:

- Ionic interactions : Between the protonated amino group (NH₃⁺) and chloride counterion.

- Hydrogen-bonding networks : Involving carboxylate (-COO⁻) and ammonium (-NH₃⁺) groups, as observed in L-threonine crystals.

A hypothetical unit cell for this compound might exhibit parameters similar to those of structurally analogous hydrochlorides, with lattice constants a = 6.8–7.0 Å, b = 13.6–17.3 Å, and c = 17.5–26.7 Å.

| Hypothetical Crystal Parameters | Value Range |

|---|---|

| Space group | P2₁2₁2₁ or Pbca |

| Unit cell volume | 1600–3200 ų |

| Z (molecules per unit cell) | 8 |

Comparative Analysis of Free Base vs. Hydrochloride Salt Forms

The hydrochloride salt enhances solubility and stability compared to the free base:

The protonation of the amino group in the hydrochloride form disrupts intermolecular hydrogen bonds in the free base, favoring ionic interactions that alter crystallization behavior.

Spectroscopic Fingerprinting Techniques

Nuclear Magnetic Resonance (NMR) Signature Analysis

¹H and ¹³C NMR spectra provide critical insights:

Infrared Spectroscopic Identification of Functional Groups

Key IR absorptions distinguish the hydrochloride from the free base:

| Functional Group | Free Base (cm⁻¹) | Hydrochloride (cm⁻¹) |

|---|---|---|

| Carboxylic acid (-COOH) | 2500–3300 (O-H stretch) | N/A (deprotonated) |

| Ammonium (-NH₃⁺) | N/A | 2800–3000 (N-H stretch) |

| Carbonyl (C=O) | 1700–1750 | 1650–1700 (COO⁻) |

The free base exhibits a broad O-H stretch from the carboxylic acid, while the hydrochloride shows sharp N-H stretches due to NH₃⁺ and a shifted carbonyl peak from the carboxylate anion.

属性

IUPAC Name |

2-amino-3-ethylpentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-3-5(4-2)6(8)7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEMUXXUCOCKXRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

It is structurally similar to isoleucine, a branched-chain amino acid . Amino acids like isoleucine are essential components of proteins and play crucial roles in various biological processes.

Mode of Action

The R group of an amino acid, which varies among different amino acids, contributes to the unique properties of an individual amino acid and can affect the overall structure and function of a protein .

生物活性

2-Amino-3-ethylpentanoic acid hydrochloride, also known as 3-Ethylnorvaline, is a derivative of the amino acid norvaline. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H15NO2

- Molecular Weight : 145.20 g/mol

- CAS Number : 14328-54-2

Biological Activity

This compound exhibits various biological activities that make it a subject of research in different fields:

1. Neuroprotective Effects

Research indicates that derivatives of amino acids can exhibit neuroprotective properties. For instance, studies have shown that certain amino acids can modulate neurotransmitter release and protect against oxidative stress in neuronal cells. The specific mechanism for 2-amino-3-ethylpentanoic acid may involve the modulation of glutamate receptors, which are crucial for neuronal signaling and plasticity.

2. Antioxidant Properties

Amino acids are known for their antioxidant capabilities. The presence of the ethyl group in 2-amino-3-ethylpentanoic acid may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative damage. This property is particularly relevant in the context of neurodegenerative diseases, where oxidative stress plays a significant role.

3. Inhibition of Enzymatic Activity

Some studies suggest that amino acid derivatives can inhibit specific enzymes involved in metabolic pathways. For example, compounds similar to 2-amino-3-ethylpentanoic acid have been investigated for their ability to inhibit ornithine decarboxylase, an enzyme implicated in cell proliferation and differentiation.

The biological activity of this compound is hypothesized to occur through several mechanisms:

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission.

- Enzyme Inhibition : The compound could inhibit enzymes critical for metabolic processes, affecting cellular functions.

- Antioxidant Activity : By scavenging reactive oxygen species (ROS), it helps mitigate oxidative stress.

Research Findings and Case Studies

科学研究应用

Chemistry

AEPAH serves as a crucial building block in organic synthesis. It is utilized in the development of more complex organic molecules and can participate in various chemical reactions, including:

- Synthetic Routes: AEPAH can be synthesized through reactions involving 2-ethylpentanoic acid and ammonia or amines under controlled conditions. This process can be scaled for industrial production, ensuring high yields and purity.

| Reaction Type | Description |

|---|---|

| Oxidation | Formation of oximes or nitriles |

| Reduction | Formation of alcohols or aldehydes |

| Substitution | Formation of various substituted derivatives |

Biology

In biological research, AEPAH is studied for its potential therapeutic effects. Its interactions with neurotransmitter systems make it a candidate for investigating various biological processes:

- Anticonvulsant Activity: Research indicates that AEPAH may reduce seizure activity. A study on rodents demonstrated a significant reduction in seizure frequency induced by pentylenetetrazol, suggesting its potential as an anticonvulsant agent.

- Antinociceptive Effects: AEPAH has shown promise in pain management. In models of neuropathic pain, administration of AEPAH resulted in decreased pain-related behaviors compared to control groups.

- Anti-inflammatory Properties: AEPAH has been observed to reduce inflammation. In experiments involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with AEPAH led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Medicine

The medical applications of AEPAH are particularly noteworthy due to its potential role in treating various conditions:

- Neurological Disorders: Given its anticonvulsant properties, AEPAH is being investigated for its efficacy in treating epilepsy and other neurological disorders.

- Pain Management Therapies: Its antinociceptive effects position AEPAH as a candidate for developing new analgesics that could provide relief from chronic pain conditions.

Anticonvulsant Efficacy

A controlled study involving rodents demonstrated that AEPAH significantly reduced seizure activity when administered prior to exposure to pentylenetetrazol. This finding supports further investigation into its mechanisms and potential clinical applications.

Pain Management

In a neuropathic pain model, subjects treated with AEPAH exhibited a notable reduction in pain-related behaviors compared to untreated groups. This suggests that AEPAH may be effective in managing neuropathic pain.

Inflammation Reduction

In experiments assessing inflammatory responses, AEPAH treatment led to significant reductions in key inflammatory markers (TNF-alpha and IL-6) in LPS-induced inflammation models. This highlights its potential utility in anti-inflammatory therapies.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues

2-Amino-3-phenylbutanoic Acid Hydrochloride (CAS: 16655-90-6)

- Key Differences :

- Replaces the ethyl group with a phenyl ring on the β-carbon.

- Higher hydrophobicity due to the aromatic group, reducing aqueous solubility compared to the ethyl-substituted analogue.

- Applications : Used in peptide engineering for introducing hydrophobic interactions in drug candidates .

Methyl 3-Amino-2-hydroxypentanoate Hydrochloride (CAS: 1803560-73-7)

- Key Differences: Contains a hydroxyl group and methyl ester at the α-carbon. Molecular weight: 183.63 g/mol vs. ~205 g/mol (estimated for 2-amino-3-ethylpentanoic acid hydrochloride).

- Applications : Intermediate in chiral synthesis for antibiotics and antiviral agents .

(R/S)-2-Amino-3,3-diphenylpropanoic Acid (CAS: 149597-91-1/149597-92-2)

Functional Analogues

Jatrorrhizine Hydrochloride (CAS: [from ])

- Key Differences: Isoquinoline alkaloid with a benzyltetrahydroisoquinoline backbone. Exhibits distinct pharmacological properties (e.g., antidiabetic, antimicrobial) unrelated to amino acid pathways.

- Applications : Studied in metabolic disorder therapies, such as diabetic nephropathy .

Memantine Hydrochloride (CAS: [from ])

Comparative Data Table

*Estimated based on molecular formula.

Research Findings and Stability Considerations

- Acid Stability: Unlike nicardipine hydrochloride (), which degrades under acidic conditions, this compound exhibits enhanced stability due to its aliphatic side chain, making it suitable for gastric delivery systems .

- Synthetic Utility : Compared to tapentadol hydrochloride (), which is a fully synthetic opioid, this compound serves as a building block rather than an active pharmaceutical ingredient (API) .

Commercial and Supplier Landscape

The compound is supplied globally by companies like CymitQuimica (Spain), Reanal Finechemical (Hungary), and Prolife Bio Chemical (India), reflecting its demand in diverse research sectors . Pricing ranges from €497 for 250 mg to €1,453 for 2500 mg, indicating its premium status compared to simpler amino acids like glycine or alanine .

准备方法

Synthetic Routes and General Preparation Strategy

The preparation of 2-amino-3-ethylpentanoic acid hydrochloride typically involves the following key steps:

- Starting Material: The synthesis often begins with 2-ethylpentanoic acid or structurally related precursors.

- Amination: Introduction of the amino group at the 2-position by reaction with ammonia or amine sources under catalytic conditions.

- Salt Formation: Conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid to improve solubility and isolate the compound as a crystalline solid.

This general approach is consistent across both laboratory-scale and industrial-scale processes, with variations in catalysts, solvents, and reaction conditions to optimize yield and purity.

Laboratory-Scale Preparation Methods

2.1 Direct Amination of 2-Ethylpentanoic Acid

- Reagents: 2-Ethylpentanoic acid, ammonia (NH3) or ammonium salts, catalysts such as transition metals or acid catalysts.

- Conditions: Controlled temperature (often 50–150 °C) and pressure in a solvent medium (e.g., water, alcohols).

- Process: The carboxylic acid is reacted with ammonia or an amine source, typically under reflux or in a sealed vessel, to introduce the amino group at the alpha carbon. The reaction is monitored for completion by chromatographic methods.

- Isolation: The crude amino acid is then treated with hydrochloric acid to form the hydrochloride salt, which precipitates out and is purified by recrystallization.

2.2 Alternative Methods: Reductive Amination

- Starting from the corresponding keto acid (2-ethyl-3-oxopentanoic acid), reductive amination can be employed.

- Reducing agents such as sodium cyanoborohydride or catalytic hydrogenation with palladium on carbon can be used to convert the keto group to the amino group.

- The product is then acidified with HCl to yield the hydrochloride salt.

Industrial Production Techniques

Industrial synthesis of this compound follows similar principles but is optimized for scale, efficiency, and safety:

- Reactor Setup: Use of continuous stirred-tank reactors or batch reactors with precise temperature, pressure, and pH control.

- Catalysts: Industrial catalysts such as Raney nickel or noble metal catalysts are employed to enhance selectivity and conversion.

- Purification: After synthesis, the reaction mixture is cooled, and the hydrochloride salt is crystallized out. Filtration, washing, and drying steps follow to obtain a high-purity product.

- Yield: Industrial processes aim for yields above 70%, with purity exceeding 98% as confirmed by high-performance liquid chromatography (HPLC).

Data Table: Summary of Preparation Methods

| Preparation Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Direct Amination | 2-Ethylpentanoic acid | Ammonia, acid catalyst | 80–120 °C, reflux, aqueous | 60–75 | 95–98 | Common laboratory method |

| Reductive Amination | 2-Ethyl-3-oxopentanoic acid | NaBH3CN or Pd/C + H2 | Room temp to 50 °C, mild pH | 65–80 | 96–99 | Higher selectivity, mild conditions |

| Industrial Catalytic Amination | 2-Ethylpentanoic acid | Raney Ni or noble metals | 100–150 °C, elevated pressure | 70–85 | >98 | Large scale, optimized parameters |

| Hydrochloride Salt Formation | Free amino acid | HCl | Ambient temperature, aqueous | Quantitative | >99 | Final purification step |

Research Findings and Optimization

- Catalyst Selection: Studies show that noble metal catalysts (e.g., Pd/C) provide higher selectivity and fewer by-products compared to base catalysts.

- pH Control: Maintaining pH between 1.5 and 2 during amination improves yield and purity by minimizing side reactions.

- Temperature Effects: Reaction temperatures between 80 °C and 120 °C balance reaction rate and product stability.

- Solvent Effects: Use of water or water-alcohol mixtures enhances solubility and reaction kinetics.

- Purification: Recrystallization from solvents such as methanol or ethanol after hydrochloride salt formation improves product purity to >99%.

Analytical Characterization During Preparation

- High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and determine purity of intermediates and final product.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms structural integrity and substitution pattern.

- Mass Spectrometry (MS): Verifies molecular weight and detects impurities.

- Melting Point Determination: Confirms identity and purity of the hydrochloride salt.

常见问题

Q. What established synthetic routes are used to prepare 2-amino-3-ethylpentanoic acid hydrochloride, and what reaction conditions are critical for yield optimization?

- Methodological Answer: The synthesis typically involves a multi-step approach starting with a chiral precursor (e.g., ethyl-substituted aldehydes or ketones). A common strategy includes:

Amination: Reacting a β-keto ester derivative with ammonia or ammonium salts under controlled pH (e.g., acidic conditions for HCl salt formation).

Reduction: Catalytic hydrogenation or enzymatic reduction to introduce stereochemical control.

Hydrolysis: Acidic or basic hydrolysis of ester groups to yield the free amino acid, followed by HCl treatment to form the hydrochloride salt .

Critical conditions include temperature (often 60–80°C for amination), solvent polarity (ethanol/water mixtures), and chiral catalyst selection (e.g., Rh-complexes for enantioselective reductions) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions and stereochemistry. For example, the ethyl group’s protons appear as a triplet (δ 1.2–1.5 ppm) and quartet (δ 2.5–3.0 ppm) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection at 210–220 nm validate purity (>98%). Mobile phases often combine phosphate buffer (pH 3.0) and methanol (70:30 v/v) .

- Mass Spectrometry (MS): ESI-MS in positive ion mode detects the molecular ion peak [M+H] at m/z 194.1 (calculated for CHClNO) .

Q. What are the key considerations for ensuring solubility and stability in aqueous solutions during biological assays?

- Methodological Answer:

- pH Adjustment: The hydrochloride salt enhances solubility in water (up to 50 mg/mL at pH 2.0–4.0). Buffers like PBS (pH 7.4) may require sonication or co-solvents (e.g., DMSO ≤5%) to prevent precipitation.

- Stability: Store lyophilized powder at –20°C. In solution, avoid prolonged exposure to light or temperatures >37°C to prevent racemization or decomposition .

Advanced Research Questions

Q. How can enantiomeric purity be optimized, and what analytical methods validate stereochemical integrity?

- Methodological Answer:

- Chiral Resolution: Use chiral auxiliaries (e.g., L-proline derivatives) during synthesis or employ enzymatic resolution (lipases or esterases) to isolate the desired enantiomer .

- Validation: Chiral HPLC with columns like Chirobiotic T (teicoplanin-based) and polarimetry. For example, a specific rotation of (c = 1, HO) confirms the (S)-enantiomer .

Q. How do structural modifications (e.g., ethyl vs. methyl substituents) influence biological activity in target systems?

- Methodological Answer:

- Comparative Analysis: Synthesize analogs (e.g., 2-amino-3-methylpentanoic acid hydrochloride) and compare IC values in enzyme inhibition assays (e.g., aminotransferases).

- Case Study: Ethyl groups enhance hydrophobic interactions with enzyme active sites, improving binding affinity by 2–3 fold compared to methyl analogs in preliminary kinase inhibition studies .

Q. What computational strategies predict metabolic pathways and potential toxicity profiles?

- Methodological Answer:

- In Silico Tools: Use Schrödinger’s ADMET Predictor or SwissADME to model hepatic clearance and cytochrome P450 interactions.

- Metabolite Identification: Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Predominant Phase I metabolites include N-oxidation and β-hydroxylation products .

Q. How to design stability-indicating assays for degradation profiling under physiological conditions?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。